tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C19H28N2O2 and a molar mass of 316.44 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with an allyl group, a benzylamino group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the allyl group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Introduction of the benzylamino group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the pyrrolidine ring.
Formation of the tert-butyl ester: The tert-butyl ester is formed by reacting the carboxylic acid group on the pyrrolidine ring with tert-butyl alcohol in the presence of an acid catalyst
Chemical Reactions Analysis
tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, depending on its structure and functional groups. The allyl and benzylamino groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
tert-Butyl 3-allyl-3-(benzylamino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound lacks the allyl and benzylamino groups, making it less reactive in certain chemical reactions.
tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate: This compound has a dimethylamino group instead of a benzylamino group, affecting its chemical properties and reactivity.
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: This compound has an aminomethyl group instead of an allyl group, altering its reactivity and applications .
The unique combination of the allyl and benzylamino groups in this compound makes it distinct and valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)-3-prop-2-enylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-11-19(20-14-16-9-7-6-8-10-16)12-13-21(15-19)17(22)23-18(2,3)4/h5-10,20H,1,11-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHKFZKCBRMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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